(R)-6-(Hydroxymethyl)piperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R)-6-(hydroxymethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-4-5-2-1-3-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOQVTPKGUXWKA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447100 | |
| Record name | (R)-6-(Hydroxymethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213532-95-7 | |
| Record name | (R)-6-(Hydroxymethyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-6-(hydroxymethyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for R 6 Hydroxymethyl Piperidin 2 One
Asymmetric Synthesis Approaches
The preparation of (R)-6-(hydroxymethyl)piperidin-2-one in an enantiomerically pure form necessitates the use of asymmetric synthesis. Two prominent and effective strategies include organocatalytic pathways and chiral pool synthesis. These methods employ different principles to establish the desired stereochemistry at the C6 position of the piperidinone ring.
Organocatalytic Strategies
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Small organic molecules, such as L-proline, can effectively catalyze reactions with high enantioselectivity.
A notable organocatalytic approach to this compound involves the asymmetric α-amination of a prochiral aldehyde. In a reported synthesis, an aldehyde derived from the ozonolysis of cyclohexene (B86901) is subjected to an L-proline-catalyzed α-amination reaction. nih.gov This key step introduces the nitrogen atom at the α-position of the aldehyde with a high degree of stereocontrol, leading to a chiral amino alcohol intermediate.
The resulting amino alcohol, possessing the desired (R)-configuration, is then subjected to a series of transformations to yield the target lactam. This typically involves functional group manipulations and a cyclization step. The crude amino alcohol ester intermediate can be cyclized by refluxing in ethanol (B145695) with a catalytic amount of pyridine (B92270) to afford this compound. nih.gov
The following table summarizes representative data for the L-proline catalyzed α-amination step in the synthesis of chiral piperidine (B6355638) precursors.
| Aldehyde Substrate | Catalyst | Aminating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 6-Oxoheptanal | L-Proline | Diethyl azodicarboxylate | Dichloromethane | 0 | 85 | >99 |
| 5-Phenylpentanal | L-Proline | Dibenzyl azodicarboxylate | Chloroform | 4 | 88 | 97 |
The high enantioselectivity observed in L-proline catalyzed α-amination reactions is attributed to the formation of a transient chiral enamine intermediate. L-proline reacts with the starting aldehyde to form this enamine, which then attacks the electrophilic aminating agent. The stereochemical outcome is dictated by the specific transition state adopted during this attack.
Mechanistic studies, including kinetic isotope effects, suggest that the formation of the enamine is the rate-determining step. nih.govnih.gov The proline catalyst, with its defined stereochemistry, creates a chiral environment that directs the approach of the aminating agent to one face of the enamine, leading to the preferential formation of one enantiomer. The carboxylate group of proline is believed to play a crucial role in the catalytic cycle, potentially acting as a general base or participating in a bifunctional catalytic mechanism that stabilizes the transition state. nih.govnih.gov This precise control over the reaction pathway ensures the high enantiomeric excess of the resulting amino alcohol, which is then carried through to the final this compound product.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy elegantly transfers the inherent chirality of the starting material to the target molecule, avoiding the need for a de novo asymmetric induction step.
L-aspartic acid is an inexpensive and abundant chiral starting material that can be elaborated into this compound. While a direct synthesis for the (R)-enantiomer is less commonly detailed, the synthesis of its (S)-enantiomer from L-aspartic acid has been well-documented and provides a clear blueprint for accessing the (R)-form by starting with D-aspartic acid or by inverting the stereocenter at a later stage. commonorganicchemistry.comnih.gov
The synthesis typically commences with the protection of the amino and carboxylic acid functional groups of L-aspartic acid. nih.govdtic.mil A key transformation is the regioselective reduction of the β-ester group of a suitably protected aspartic acid derivative to an aldehyde. This aspartic acid semi-aldehyde is a crucial intermediate that contains the necessary carbon framework and the original stereocenter. commonorganicchemistry.com
The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comlookchem.com In the context of synthesizing this compound from an aspartic acid-derived precursor, the Wittig reaction serves as a key chain-extension step. commonorganicchemistry.comnih.gov
Specifically, the aspartic acid semi-aldehyde is treated with a two-carbon Wittig reagent, such as (carbethoxymethylene)triphenylphosphorane (B24862) (Ph3P=CHCO2Et), to introduce the remaining carbon atoms required for the piperidinone ring. This reaction forms an α,β-unsaturated ester. nih.gov
The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the aldehyde carbonyl, leading to a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com
Following the Wittig olefination, the resulting unsaturated ester undergoes catalytic hydrogenation to reduce the double bond. Finally, deprotection of the amino group and subsequent intramolecular cyclization (lactamization) affords the target this compound. nih.gov
The following table outlines the key steps in a representative chiral pool synthesis.
| Starting Material | Key Intermediate | Key Reaction | Reagents | Product |
| Protected L-Aspartic Acid | L-Aspartic Acid Semi-aldehyde | Wittig Olefination | Ph3P=CHCO2Et | α,β-Unsaturated Ester |
| α,β-Unsaturated Ester | Saturated Ester | Catalytic Hydrogenation | H2, Pd/C | Saturated Ester |
| Saturated Ester | This compound | Deprotection/Lactamization | Acid or Base | This compound |
Chemoenzymatic Transformations for Enantiopure Compounds
Chemoenzymatic strategies, which merge the selectivity of biocatalysts with the practicality of chemical reactions, offer an elegant route to enantiopure piperidines. A prominent method involves a one-pot amine oxidase/ene imine reductase cascade. researchgate.netnih.gov This approach facilitates the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereochemical precision. nih.gov
The process typically begins with a chemically synthesized N-substituted tetrahydropyridine (B1245486). A 6-hydroxy-D-nicotine oxidase (6-HDNO) enzyme can oxidize this precursor, setting the stage for a stereoselective reduction by an ene-imine reductase (EneIRED). nih.gov By selecting the appropriate EneIRED enzyme, either the (R) or (S) enantiomer of the desired piperidine can be selectively produced. nih.gov This cascade highlights the power of combining biocatalysis with chemical synthesis to forge important chiral compounds. nih.gov
| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Stereochemical Outcome |
| Amine Oxidase | 6-hydroxy-D-nicotine oxidase (6-HDNO) | Oxidation of tetrahydropyridine precursor | Sets up intermediate for stereoselective reduction |
| Ene-Imine Reductase (EneIRED) | EneIRED-01 to EneIRED-09 | Stereoselective conjugate and iminium reduction | Can produce either (R)- or (S)-enantiomers depending on the chosen enzyme nih.gov |
Asymmetric Dihydroxylation and Related Stereoselective Methods
Asymmetric dihydroxylation (AD) is a powerful and practical method for establishing the required stereochemistry in the synthesis of this compound. The Sharpless Asymmetric Dihydroxylation is a cornerstone of this approach, enabling the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.org
A well-documented synthesis employs the asymmetric dihydroxylation of an alkenyl ester intermediate. researchgate.netthieme-connect.de This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to create a vicinal diol with high enantioselectivity. wikipedia.org Specifically, the use of the (DHQ)2AQN ligand in an AD-mix formulation directs the dihydroxylation to furnish the desired (5S)-diol precursor. researchgate.net This chiral diol is then transformed through a subsequent five-step reaction sequence into the target (6R)-1 lactam. researchgate.net The complementary (DHQD)2AQN ligand can be used to prepare the opposite (6S)-enantiomer in a similar fashion. researchgate.net
The diastereoselectivity of dihydroxylation on related tetrahydropyridine systems has also been studied, comparing Upjohn (OsO₄, NMO) and Donohoe (OsO₄, TMEDA) conditions, which can provide complementary diastereoselective functionalization of the alkene depending on the existing substituents on the ring. nih.govnih.gov
| Reagent/Catalyst System | Reaction Type | Key Function |
| Osmium Tetroxide (OsO₄) | Asymmetric Dihydroxylation | Primary oxidizing agent that forms the diol |
| (DHQ)₂AQN | Chiral Ligand | Induces R-chirality during diol formation researchgate.net |
| Potassium Ferricyanide (K₃Fe(CN)₆) | Stoichiometric Reoxidant | Regenerates the OsO₄ catalyst in the catalytic cycle organic-chemistry.orgwikipedia.org |
| N-Methylmorpholine N-oxide (NMO) | Stoichiometric Reoxidant | An alternative reoxidant for the catalytic cycle organic-chemistry.org |
Precursor-Based Synthetic Pathways
The construction of the this compound scaffold often relies on the strategic modification of carefully chosen acyclic or cyclic precursors.
Utilization of Cyclohexene Derivatives via Ozonolysis
One of the most efficient synthetic routes commences with cyclohexene. Ozonolysis is employed to cleave the double bond within the cyclohexene ring, yielding a linear dialdehyde (B1249045) intermediate, 1,6-hexanedial. youtube.comvedantu.com
This aldehyde intermediate is then subjected to an L-proline-catalyzed α-amination reaction with dibenzyl azodicarboxylate. This organocatalytic step is crucial as it installs the required (R)-configuration at the α-position. A subsequent reduction with sodium borohydride (B1222165) produces the chiral amino alcohol, which can then be cyclized to form the target piperidinone.
Strategic Employment of Alkenyl Esters as Synthetic Intermediates
As mentioned in section 2.1.4, alkenyl esters are pivotal intermediates for the asymmetric dihydroxylation pathway. A practical synthesis starts specifically with 4-methoxyphenylmethyl hex-5-enoate. researchgate.netthieme-connect.de This substrate is designed for the Sharpless AD reaction. The terminal double bond provides the reaction site for the enantioselective diol formation, while the ester group is a precursor to the lactam functionality. After the key dihydroxylation step yields (5S)-4-methoxyphenylmethyl 5,6-dihydroxyhexanoate with high enantiomeric excess (≤95% ee after recrystallization), it undergoes a series of transformations including protection, activation, azidation, reduction, and cyclization to yield this compound. researchgate.net
Transformations from Structurally Related Piperidinones
The synthesis of substituted piperidinones can also proceed from other, more readily available piperidinone scaffolds. For instance, piperidin-4-ones can be converted into α,β-unsaturated ketones (vinylogous amides) via oxidation. nih.gov These intermediates can then undergo conjugate addition and further functionalization to build complexity on the piperidine ring. nih.gov While not a direct conversion to the title compound, this strategy of functionalizing a pre-formed piperidinone ring is a common theme in heterocyclic chemistry. researchgate.netacs.org Methodologies for the multiple functionalization of piperidines to yield 4-substituted and 3,4-disubstituted 2-piperidinones have been developed, showcasing the versatility of the piperidinone core in synthesis. researchgate.net
Derivations from Amino Alcohols and Carboxylic Acid Precursors
The chiral pool provides a valuable source of enantiomerically pure starting materials for synthesis. Amino acids and their derivatives are common precursors. For example, a related piperidinone synthesis begins with L-aspartic acid. researchgate.net In other routes, N-sulfinyl-δ-amino-β-ketoesters, which are derived from amino acids, serve as multifunctional chiral building blocks that can be deprotected and cyclized to form piperidones. mdma.ch
Furthermore, the synthesis of related bicyclic lactams has been achieved starting from the amino alcohol L-serine, demonstrating the utility of amino alcohols in constructing complex heterocyclic systems. nih.gov The fundamental reaction for lactam formation involves the cyclization of δ-amino carboxylic acids or their ester equivalents, which can be prepared from amino acid or amino alcohol precursors. mdma.ch
Novel Synthetic Route Development for Piperidinone Frameworks
The demand for structurally diverse and enantiomerically pure piperidinones has spurred the development of innovative synthetic strategies. These routes often focus on constructing the core heterocyclic ring with high control over stereochemistry and functional group tolerance. Modern approaches include intramolecular cyclizations, metal-catalyzed reactions, and rearrangements that provide access to complex piperidinone structures from simpler starting materials. nih.govnih.gov
A powerful method for the synthesis of functionalized piperidinones is the aza-Achmatowicz reaction. researchgate.netresearchgate.net This reaction involves the oxidative ring expansion of a furan (B31954) derivative, specifically a furfuryl amine, to yield a substituted dihydropyridinone. nih.gov The transformation provides a versatile entry point to piperidinone structures that are rich in functionality and offer multiple sites for further synthetic manipulation. researchgate.net
The general mechanism begins with the oxidation of the furan ring of an α-furanylamine, often using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netru.nl This leads to an unstable intermediate that rearranges to form the six-membered piperidinone ring, specifically a 6-hydroxy-2,3-dihydro-1H-pyridin-2-one derivative (a hemiaminal). nih.govru.nl These hemiaminals can be isolated or used directly in subsequent reactions, such as nucleophilic additions, to introduce further diversity into the molecule. ru.nl For instance, treatment with a Lewis acid can generate an N-sulfonyliminium ion intermediate, which readily reacts with various nucleophiles to afford 6-substituted piperidinones. ru.nl
The utility of the aza-Achmatowicz reaction is enhanced by its compatibility with various starting materials and its ability to be integrated into multi-step synthetic sequences. Researchers have developed methods to prepare the necessary chiral α-furanylamine precursors through nucleophilic additions to optically active sulfinimines, ensuring the stereochemical integrity of the final piperidinone product. ru.nl This approach allows for the creation of enantiomerically pure 4-substituted piperidinones. ru.nl The reaction has been successfully coupled with other transformations, such as the aza-Friedel–Crafts reaction, to construct complex alkaloid cores. rsc.org
Table 1: Selected Examples of the Aza-Achmatowicz Reaction for Piperidinone Synthesis
| Starting Material | Key Reagents/Conditions | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Protected Furfurylamine | 1. m-CPBA; 2. (EtO)3CH | Protected Piperidinone | Smoothly furnished the piperidinone product in excellent yield (95%). | ru.nl |
| α-Furanylamines with Boronate Ester | m-CPBA | 4-Substituted Piperidinones | The boronate ester served as a directing group, enabling the synthesis of enantiomerically pure products in good yields. | ru.nl |
| Furfurylamines | m-CPBA | 6-Hydroxy-dihydropyridinones | A broadly applicable oxidative rearrangement providing versatile piperidinone structures. | researchgate.net |
| Furan-2-yl Amines | Oxidative Ring Expansion | Functionalized Piperidones | The reaction provides convenient access to piperidones, which are precursors to functionalized piperidines. | nih.gov |
Achieving high stereocontrol in the formation of the piperidine ring is crucial for synthesizing specific enantiomers like this compound. A variety of advanced strategies have been developed to address this challenge, offering precise control over the three-dimensional architecture of the molecule. mdma.ch
One major class of methods involves intramolecular cyclization . These reactions form the heterocyclic ring by creating a bond between a nitrogen atom and a carbon atom within the same molecule. An example is the intramolecular aza-Michael reaction, which can be rendered enantioselective through organocatalysis. rsc.org By using specific catalysts, such as 9-amino-9-deoxy-epi-hydroquinine, it is possible to achieve desymmetrization of prochiral substrates to yield enantiomerically enriched 2,6-disubstituted piperidines. rsc.org
Metal-catalyzed reactions offer another powerful avenue for stereocontrolled piperidine synthesis. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides, for example, can lead to piperidin-4-ols through a sequence involving a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This modular {[2+3]+1} annulation approach demonstrates excellent diastereoselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions have been used to functionalize dihydropyridines, providing access to enantioenriched 3-substituted piperidines. acs.org Palladium catalysis has also been employed in the deconstructive aminolysis of bridged δ-lactam-γ-lactones to produce highly decorated 3-hydroxy-2-piperidinone carboxamides with control over up to four contiguous stereocenters. nih.gov
The use of chiral auxiliaries provides a reliable method for directing the stereochemical outcome of a reaction. An η4-dienetricarbonyliron complex, for instance, can function as a potent chiral auxiliary in a double reductive amination cascade. rsc.org This process converts a 1,5-keto-aldehyde into a 2-dienyl-substituted piperidine as a single diastereoisomer, demonstrating complete stereocontrol exerted by the bulky organometallic complex. rsc.org
Cascade reactions that form multiple bonds in a single operation are highly efficient and can establish complex stereochemical relationships. rsc.org Strategies involving the regioselective 6-endo-trig bromoetherification of lactam-tethered alkenols, followed by elimination, can generate lactam-fused 3-methylenetetrahydropyrans. rsc.orgnih.gov These bicyclic systems serve as precursors to substituted piperidines. rsc.orgnih.gov
Table 2: Comparison of Stereocontrolled Synthetic Methods for Piperidine Rings
| Methodology | Catalyst/Reagent | Key Features | Stereocontrol | Reference |
|---|---|---|---|---|
| Intramolecular aza-Michael Reaction | Organocatalyst (e.g., 9-amino-9-deoxy-epi-hydroquinine) | Desymmetrization of prochiral substrates. | High enantioselectivity, moderate diastereoselectivity. | rsc.org |
| Gold-Catalyzed Cyclization/Ferrier Rearrangement | Gold(I) Complex | Modular {[2+3]+1} annulation; forms piperidin-4-ols. | Excellent diastereoselectivity. | nih.gov |
| Rhodium-Catalyzed Asymmetric Carbometalation | Rhodium Catalyst | Cross-coupling of dihydropyridines with boronic acids. | High yield and excellent enantioselectivity. | acs.org |
| Double Reductive Amination Cascade | η4-Dienetricarbonyliron Complex (Chiral Auxiliary) | Forms 2-dienyl-substituted piperidines from 1,5-keto-aldehydes. | Complete diastereoselectivity (single diastereoisomer). | rsc.org |
| Catalytic Deconstructive Aminolysis | Palladium Catalyst | Skeletal remodeling of bridged lactams to 3-hydroxy-2-piperidinone carboxamides. | High diastereoselectivity; creates four contiguous stereocenters. | nih.gov |
Applications in Medicinal Chemistry and Drug Discovery Initiatives
(R)-6-(Hydroxymethyl)piperidin-2-one as a Key Intermediate in Bioactive Molecule Synthesis
The chiral lactam, this compound, has emerged as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its rigid, stereodefined structure serves as a strategic starting point for the synthesis of a diverse array of complex bioactive molecules. The presence of multiple functional handles—the lactam, the hydroxymethyl group, and the chiral center—allows for a range of chemical manipulations, leading to the construction of molecules with significant therapeutic potential. Its utility is particularly notable in the synthesis of non-proteinogenic amino acids, natural products, and pharmacologically active scaffolds.
This compound is a well-established precursor to (R)-pipecolic acid and its derivatives. Pipecolic acid, a non-proteinogenic α-amino acid homolog of proline, is a component of numerous natural products and pharmaceuticals and acts as a crucial chiral building block. researchgate.netbeilstein-journals.orgwikipedia.org Its six-membered ring structure is known to induce specific conformational constraints in peptides, a property that is highly sought after in peptidomimetic design to enhance stability, receptor affinity, and selectivity. beilstein-journals.org
An efficient and highly stereoselective synthesis of (R)-pipecolic acid utilizes this compound as a key intermediate. One prominent organocatalytic approach begins with the ozonolysis of cyclohexene (B86901) to produce a functionalized aldehyde. This aldehyde undergoes an L-proline catalyzed asymmetric α-amination, which establishes the required (R)-chirality with excellent enantiomeric excess (>99% ee). The resulting chiral amino alcohol is then cyclized to form this compound. Subsequent chemical steps, typically involving reduction of the lactam and oxidation of the hydroxymethyl group, yield the final (R)-pipecolic acid. researchgate.net This synthetic route highlights the role of the title compound as a pivotal, stable intermediate that locks in the desired stereochemistry early in the sequence.
Table 1: Key Steps in the Organocatalytic Synthesis of (R)-Pipecolic Acid
| Step | Description | Intermediate/Product | Key Reagents | Ref. |
| 1 | Unsymmetrical Ozonolysis | Functionalized Aldehyde | Cyclohexene, Ozone | |
| 2 | Asymmetric α-amination | Chiral Amino Alcohol | L-proline, Dibenzyl azodicarboxylate | |
| 3 | Deprotection & Cyclization | This compound | Raney Nickel, Heat | |
| 4 | Reduction & Oxidation | (R)-Pipecolic Acid | BH₃·Me₂S, Pyridinium dichromate |
The synthesis of conformationally constrained α-amino acids is a major focus in medicinal chemistry, as restricting the flexibility of a peptide backbone can lead to improved biological activity and metabolic stability. researchgate.netnih.gov this compound, primarily through its conversion to (R)-pipecolic acid, provides a foundational scaffold for such designs. beilstein-journals.org The incorporation of pipecolic acid and its derivatives into peptide sequences introduces a rigid six-membered ring, limiting the available dihedral angles and favoring specific secondary structures like β-turns. beilstein-journals.orgnih.gov This strategy has been employed to create peptidomimetics with enhanced potency and selectivity for various biological targets, including G-protein coupled receptors and enzymes like protein arginine methyl transferases. beilstein-journals.orgnih.gov The hydroxymethyl group on the parent lactam offers a synthetic handle for further derivatization, enabling the creation of a library of substituted pipecolic acid analogs with diverse conformational properties.
The piperidine (B6355638) ring is a core structural motif in a vast number of natural products, including alkaloids and a special class of carbohydrate mimetics known as iminosugars. nih.govmdpi.comsemanticscholar.orgnih.gov These compounds are potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and processing. nih.gov This inhibitory activity makes them attractive candidates for treating a range of diseases, including type 2 diabetes, viral infections, and lysosomal storage disorders. nih.govnih.gov
D-Deoxymannojirimycin (DMJ) is a polyhydroxylated piperidine (iminosugar) that acts as a potent inhibitor of α-mannosidases. d-nb.infonih.gov As a chiral piperidine derivative, this compound represents a plausible and strategic starting scaffold for the synthesis of DMJ and its analogues. The synthesis of such iminosugars requires the stereocontrolled introduction of multiple hydroxyl groups onto the piperidine core.
While direct, step-by-step synthetic routes from this compound to D-deoxymannojirimycin are not extensively detailed in the surveyed literature, the general strategy would involve leveraging the existing chiral center and functional groups. A hypothetical pathway would include:
Reduction of the lactam: Conversion of the piperidin-2-one to the corresponding piperidine.
Stereoselective dihydroxylation or epoxidation/ring-opening sequences: Introduction of the required hydroxyl groups onto the piperidine ring. The existing stereocenter would be used to direct the stereochemical outcome of these transformations.
Functional group manipulation: Protection and deprotection steps to achieve the final stereochemistry and functionality of DMJ.
The importance of piperidine precursors in iminosugar synthesis is well-documented, with many routes starting from sugar-derived lactams or employing reductive amination cascades to form the piperidine ring. semanticscholar.orgnih.govrsc.org Given that this compound is a readily accessible, chiral piperidinone, it stands as a valuable synthon for building libraries of iminosugar analogues to explore structure-activity relationships of glycosidase inhibitors. nih.govnih.gov
The piperidine moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates, including many with anticancer activity. researchgate.netresearchgate.netnih.gov this compound is considered part of an important class of antitumor agents, serving as a chiral precursor for more complex piperidine-based therapeutics. The development of piperidine-containing compounds as anticancer agents is an active area of research, with these scaffolds demonstrating a wide range of mechanisms, including cytotoxicity, cell cycle arrest, and induction of apoptosis. nih.govnih.govnih.gov
Research has shown that piperidine derivatives can be designed as bioreducible prodrugs, alkylating agents, and inhibitors of key cellular targets. nih.gov For instance, 2,6-disubstituted piperidines have been explored as conformationally restricted nitrogen mustards. nih.gov The synthesis of these and other complex piperidine structures often relies on the availability of chiral building blocks like this compound to ensure stereochemical purity, which is often critical for therapeutic efficacy and safety. researchgate.net The title compound provides a robust platform for generating stereodefined piperidine scaffolds, which can then be elaborated into advanced antitumor agents. researchgate.netnih.gov
Table 2: Examples of Bioactive Scaffolds Accessible from Piperidine Precursors
| Bioactive Scaffold Class | Therapeutic Target/Application | Role of Piperidine Core | Representative Compound Class | Ref. |
| Conformationally Constrained Peptides | Various Receptors & Enzymes | Induces specific secondary structures (e.g., β-turns) | Pipecolic Acid-containing Peptidomimetics | beilstein-journals.orgnih.gov |
| Iminosugars | Glycosidases | Core structure mimicking the pyranose transition state | Deoxynojirimycin, Deoxymannojirimycin | nih.govnih.govnih.gov |
| Anticancer Agents | DNA, Tubulin, Kinases, etc. | Privileged scaffold for cytotoxic and targeted agents | Substituted Piperidines, Piperidinones | nih.govnih.gov |
Role in the Synthesis of Natural Products and Imino Sugars
Structure-Activity Relationship (SAR) Studies for Piperidinone Derivatives
Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. youtube.com For piperidinone derivatives, SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. These investigations systematically modify the piperidinone scaffold and analyze how these changes affect interactions with biological targets. nih.gov
Investigation of Substituent Effects on Biological Function within Piperidinone Core Structures
The biological activity of piperidinone-based compounds can be finely tuned by altering the substituents on the core ring. Research has demonstrated that the type, position, and stereochemistry of these functional groups are critical determinants of a molecule's efficacy and selectivity.
For instance, in the development of antimicrobial agents, specific substitutions on the piperidone ring have been shown to enhance potency. One study found that introducing a chloro substituent to piperidone derivatives increased their antibacterial activity, whereas a methoxy (B1213986) group improved antifungal properties. google.com Another study on piperidin-4-one derivatives revealed that the addition of a thiosemicarbazone moiety significantly enhanced antifungal activity compared to the parent piperidin-4-ones. biomedpharmajournal.org
The basicity of substituents also plays a vital role. In a series of antitubercular piperidinothiosemicarbazones, a higher basicity of the substituent on the heteroaromatic ring was found to be important for activity. For derivatives with a substituent at the C-6 position, the biological activity decreased in the order of piperidine > pyrrolidine (B122466) > morpholine, correlating with the basicity of these groups. mdpi.com
Furthermore, SAR studies on piperidine-based inhibitors of the influenza virus indicated that an ether linkage between a quinoline (B57606) ring and the piperidine core was critical for inhibitory activity. nih.gov This highlights how linking the piperidinone core to other chemical motifs can dramatically influence biological function.
Design of Enzyme Inhibitors and Receptor Modulators Incorporating Piperidinone Moiety
The piperidinone scaffold is a valuable template for designing molecules that can modulate the activity of enzymes and receptors, key targets in drug therapy.
Enzyme Inhibitors: The 4-piperidone (B1582916) core has been instrumental in developing inhibitors for acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. acs.org Donepezil, a prominent AChE inhibitor, features a piperidine core, and numerous research efforts have focused on synthesizing analogues from 4-piperidone templates to explore SAR and improve efficacy. acs.orgrsc.org Similarly, 3,5-Bis(ylidene)-4-piperidone derivatives, which act as mimics of curcumin, have been identified as inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells. rsc.orgnih.gov
Structure-based drug design has also led to the development of potent enzyme inhibitors. Starting from piperazinyl pyrrolidin-2-one hits, researchers have designed potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neurodegenerative diseases. researchgate.net
Receptor Modulators: The piperidine core is a key structural element in designing ligands for various receptors. For example, it is essential for creating dual-acting ligands that target both histamine (B1213489) H3 and sigma-1 receptors, which are being investigated for the treatment of neuropathic pain. nih.gov A comparative study showed that replacing a piperidine ring with a piperazine (B1678402) moiety in a series of potential receptor ligands resulted in a significant loss of affinity for the sigma-1 receptor, underscoring the critical role of the piperidine scaffold in this context. nih.gov
Broader Pharmaceutical Relevance of Piperidine Core Structures
The piperidine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs, highlighting its broad pharmaceutical importance. nih.govarizona.edu Its versatility allows for its incorporation into drugs targeting a wide array of medical conditions. nih.gov
Applications in Anti-cancer and Chemotherapeutic Research
The piperidine moiety is a cornerstone in the development of modern anticancer therapeutics. nih.gov It is a key component in numerous drugs that target various mechanisms of cancer progression. nih.govresearchgate.net Piperidine-containing compounds have been developed as inhibitors of critical cancer-related signaling pathways, including STAT-3, NF-κB, and PI3K/Akt. nih.gov
For example, piperine (B192125), an alkaloid containing a piperidine ring, has demonstrated therapeutic potential against a range of cancers such as breast, prostate, lung, and ovarian cancer. nih.gov Synthetic derivatives have also shown significant promise. A series of 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones exhibited potent antiproliferative activity against colon, skin, breast, and lung cancer cell lines, with minimal cytotoxicity to non-cancerous cells. nih.gov Some of these compounds were found to inhibit topoisomerase IIα, a key enzyme in cell division, leading to apoptosis in cancer cells. rsc.orgnih.gov The development of the anticancer drug Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP), involved an asymmetric synthesis of a chiral piperidine structure as a key step. nih.gov
Table 1: Examples of Piperidine/Piperidinone Derivatives in Anti-Cancer Research
| Compound/Derivative Class | Cancer Type(s) | Mechanism of Action/Target | Reference(s) |
| Piperine | Breast, Prostate, Lung, Ovarian | Regulation of STAT-3, NF-κB, PI3K/Akt pathways | nih.gov |
| 1-(Alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones | Colon, Skin, Breast, Lung | Antiproliferative, Topoisomerase IIα inhibition | nih.gov |
| Niraparib | Ovarian, Fallopian Tube, Peritoneal | PARP inhibitor | nih.gov |
| 3,5-bis(ylidene)-4-piperidone-1-carboxamides | Colon, Breast, Skin | Antiproliferative, Topoisomerase IIα inhibition | rsc.orgnih.gov |
Modulatory Roles in Neurological and Psychiatric Disorders
Piperidine-based structures are central to many drugs that act on the central nervous system (CNS). Their ability to be modified to interact with various neurotransmitter systems makes them invaluable in neurology and psychiatry. researchgate.net
A notable example is Donepezil, an acetylcholinesterase inhibitor used to manage the symptoms of Alzheimer's disease, which is built around a piperidine scaffold. researchgate.net The development of analogues of this drug often starts from piperidone-based templates. acs.org Beyond Alzheimer's, piperidine derivatives are being explored for other neurodegenerative conditions. For instance, piperine has been studied for its neuroprotective effects and its potential to modulate the GABAergic pathway in models of epilepsy. researchgate.net
The piperidine scaffold is also a key feature in ligands designed to modulate multiple receptors for treating complex conditions like neuropathic pain. Dual antagonists for the histamine H3 and sigma-1 receptors incorporate a piperidine core, which has been shown to be critical for high affinity at the sigma-1 receptor. nih.gov Furthermore, piperidine derivatives are being developed as cannabinoid receptor 2 (CB2) agonists, which have shown neuroprotective effects in preclinical models by reducing oxidative stress and apoptosis. acs.org
Table 2: Piperidine Derivatives in Neurological and Psychiatric Drug Discovery
| Drug/Compound Class | Disorder | Target/Mechanism | Reference(s) |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) inhibitor | researchgate.net |
| Piperine | Epilepsy | Neuroprotective, Modulates GABAergic pathway | researchgate.net |
| Dual H3/σ1 Receptor Antagonists | Neuropathic Pain | Histamine H3 and Sigma-1 receptor modulation | nih.gov |
| CB2 Receptor Agonists | Neurodegenerative Disorders | Cannabinoid Receptor 2 agonism, Neuroprotection | acs.org |
Antimicrobial, Antiviral, and Antifungal Activity of Piperidine-Containing Compounds
The piperidine scaffold is a versatile platform for the development of agents to combat infectious diseases caused by bacteria, viruses, and fungi. nih.govbiomedpharmajournal.org
Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of piperidine derivatives. Synthesized piperidin-4-one derivatives have demonstrated significant activity when compared to the antibiotic ampicillin. biomedpharmajournal.org In one study, a specific piperidine derivative exhibited strong inhibition against a panel of seven different bacteria. academicjournals.org The introduction of p-chloro substitutions on certain piperidine derivatives has been shown to induce activity against E. coli. researchgate.net
Antiviral Activity: Piperidine-containing compounds have emerged as promising antiviral agents. A series of piperidine-based derivatives were identified as potent inhibitors of various influenza virus strains, interfering with the early-to-middle stage of viral replication. nih.gov In the fight against HIV, piperidine analogues have been designed as potent HIV-1 protease inhibitors, with some compounds showing efficacy against drug-resistant viral variants. nih.gov The stereochemistry of the piperidine ring was found to be decisive for the potency of these inhibitors. nih.gov More recently, piperidine derivatives have been investigated as potential agents against SARS-CoV-2. researchgate.netresearchgate.net
Antifungal Activity: The piperidine core is also a valuable scaffold for antifungal drug discovery. Piperidine-based surfactants have shown activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans. researchgate.net Novel thymol (B1683141) derivatives incorporating a piperidine moiety displayed remarkable in vitro antifungal activity against plant pathogenic fungi, in some cases superior to commercial fungicides. nih.gov Research on 6-alkyl-2,3,4,5-tetrahydropyridines, close relatives of piperidines, has shown that antifungal activity is associated with the length of the alkyl side chain. researchgate.net
Table 3: Antimicrobial, Antiviral, and Antifungal Piperidine Derivatives
| Activity | Compound/Derivative Class | Target Organism(s) | Key Finding | Reference(s) |
| Antibacterial | Piperidin-4-one derivatives | E. coli, S. aureus, B. subtilis | Good activity compared to ampicillin. | biomedpharmajournal.org |
| Antibacterial | Substituted piperidines | Various bacteria | Compound 6 showed the strongest inhibitory activity. | academicjournals.org |
| Antiviral | Piperidine-based quinoline ethers | Influenza A virus | Potent inhibition (EC50 as low as 0.05 µM). | nih.gov |
| Antiviral | (R)-piperidine-3-carboxamide derivatives | HIV-1 | Potent inhibition of HIV-1 protease (IC50 = 3.61 nM). | nih.gov |
| Antifungal | Piperidine-based surfactants | C. albicans, C. neoformans | Showed significant antifungal properties. | researchgate.net |
| Antifungal | Piperidine-containing thymol derivatives | P. capsici, S. sclerotiorum | Superior efficacy compared to commercial fungicides. | nih.gov |
Advanced Characterization and Analytical Methodologies in Chemical Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is a cornerstone for the structural analysis of organic compounds. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy reveal detailed information about the atomic connectivity, molecular weight, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. For (R)-6-(Hydroxymethyl)piperidin-2-one, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and, crucially, for assigning the stereochemistry at the chiral center (C6).
The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The proton at the chiral C6 carbon is stereospecific and its chemical shift and coupling constants to adjacent protons are critical for confirming the relative configuration of the substituents. The chair-like conformation of the piperidinone ring results in distinct signals for axial and equatorial protons. nih.gov The chemical shift of the hydroxyl proton can also be stereochemistry-dependent. researchgate.net
The carbon (¹³C) NMR spectrum reveals the number of unique carbon environments. The chemical shifts are indicative of the carbon type (alkane, C-O, C=O) and its local electronic environment. The positions of the signals for the carbonyl carbon (C2), the chiral carbon (C6), and the hydroxymethyl carbon are particularly diagnostic.
Expected ¹H NMR Data for this compound This table is based on general principles and data from analogous piperidine (B6355638) structures. rsc.orgchemicalbook.comorganicchemistrydata.org
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 6.0 - 7.5 | Broad Singlet |
| CH (C5) | 1.7 - 2.0 | Multiplet |
| CH (C4) | 1.4 - 1.7 | Multiplet |
| CH (C3) | 2.2 - 2.5 | Multiplet |
| CH (C6) | 3.5 - 3.8 | Multiplet |
| CH ₂OH | 3.4 - 3.7 | Multiplet |
Expected ¹³C NMR Data for this compound This table is based on general principles and data from analogous piperidinone structures. organicchemistrydata.orgnih.gov
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C 3 | 30 - 33 |
| C 4 | 20 - 25 |
| C 5 | 25 - 30 |
| C 6 | 55 - 60 |
| C H₂OH | 63 - 68 |
| C =O (C2) | 170 - 175 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern. For this compound (Molecular Formula: C₆H₁₁NO₂, Molecular Weight: 129.16 g/mol ), electrospray ionization (ESI) is a common soft ionization technique that would typically produce a protonated molecular ion [M+H]⁺ at m/z 130.1. nih.gov
High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition.
Collision-induced dissociation (CID) of the molecular ion generates a series of fragment ions. The fragmentation pattern is predictable based on the structure, involving the cleavage of the weakest bonds and the formation of stable ions or neutral molecules. For piperidine-containing structures, common fragmentation pathways include the neutral loss of water (H₂O, 18 Da) from the hydroxymethyl group or alpha-cleavage adjacent to the nitrogen atom. scielo.brlibretexts.orgrsc.org
Expected ESI-MS Fragmentation Data for this compound
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 130.1 | [M+H]⁺ | Protonated Molecular Ion |
| 112.1 | [M+H - H₂O]⁺ | Loss of water |
| 99.1 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule, as each group has a characteristic absorption frequency range. researchgate.net For this compound, the key functional groups are the secondary amide (lactam) and the primary alcohol.
The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) group of the lactam, a broad band for the hydroxyl (O-H) group of the alcohol, and a sharp signal for the amide N-H bond.
Characteristic IR Absorption Frequencies for this compound Data is based on characteristic absorption ranges for amides and alcohols. nih.govchemicalbook.comnih.gov
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol O-H | Stretch, Hydrogen-bonded | 3400 - 3200 | Strong, Broad |
| Amide N-H | Stretch | 3350 - 3250 | Medium, Sharp |
| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |
| Amide C=O (Lactam) | Stretch | 1680 - 1640 | Strong |
Chromatographic Methods for Enantiomeric Purity and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For chiral compounds, specialized chromatographic methods are essential for separating enantiomers and determining the enantiomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating the enantiomers of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
For piperidinone derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. uq.edu.au For example, columns like Chiralcel® OD or Kromasil® CHI-DMB have been successfully used to resolve racemic mixtures of related piperidine-2,6-diones. uq.edu.au The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol or other polar modifier (like isopropanol (B130326) or dioxane). The choice of mobile phase composition is critical for optimizing the resolution between the enantiomeric peaks.
Illustrative Chiral HPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Dioxane mixture |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 210-220 nm |
| Expected Outcome | Baseline separation of the (R) and (S) enantiomers with distinct retention times. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its relatively low volatility and the presence of polar -OH and -NH functional groups. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.
A common derivatization strategy for compounds containing hydroxyl and amine groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the oxygen and nitrogen atoms with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.
The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a DB-5 or HP-5ms) and detected, often by a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for confirmation.
Typical GC-MS Analysis Workflow for Derivatized this compound
| Step | Procedure | Purpose |
|---|---|---|
| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) in a suitable solvent. | To increase volatility and thermal stability. |
| 2. Injection | Introduction of the derivatized sample into the GC inlet. | To vaporize the sample for entry into the column. |
| 3. Separation | Passage through a capillary column (e.g., DB-5) with a temperature program. | To separate the analyte from other components. |
| 4. Detection | Analysis by a Mass Spectrometer (MS) detector. | To identify the compound based on its retention time and mass spectrum. |
Other Advanced Analytical Approaches for Compound Characterization
Beyond routine spectroscopic analysis, a comprehensive characterization of this compound relies on a suite of advanced analytical methodologies. These techniques provide deeper insights into the compound's three-dimensional structure, chiral purity, solid-state properties, and intermolecular interactions. Such detailed characterization is crucial for ensuring the compound's quality, understanding its behavior in various environments, and establishing its suitability for applications in research and development.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed three-dimensional geometry of a crystalline compound. For this compound, single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, and the conformation of the piperidinone ring.
Crystallographic studies on closely related piperidinone derivatives reveal that these molecules typically crystallize in orthorhombic or monoclinic space groups. The conformation of the six-membered piperidinone ring is of particular interest. In similar structures, the ring often adopts a chair or a distorted envelope conformation. For instance, analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one showed that the central piperidine ring adopts a chair conformation. nih.gov
Hydrogen bonding plays a critical role in stabilizing the crystal lattice. The hydroxymethyl group and the amide N-H group in this compound are expected to be primary sites for intermolecular hydrogen bonding, forming extensive networks with adjacent molecules. nih.gov
A powerful extension of crystallographic analysis is Hirshfeld surface analysis , which provides a visual and quantitative assessment of intermolecular interactions within the crystal. This method maps the different types of intermolecular contacts and their relative contributions. For example, in the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, Hirshfeld analysis revealed that H⋯H (68%), C⋯H/H⋯C (19%), and O⋯H/H⋯O (12%) interactions were the most significant contributors to the crystal packing. nih.gov A similar analysis for this compound would elucidate the specific nature and strength of its intermolecular forces.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C5H5NO2 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 6.9985 (2) | nih.gov |
| b (Å) | 10.3594 (4) | nih.gov |
| c (Å) | 14.0759 (5) | nih.gov |
| α (°) | 85.426 (2) | nih.gov |
| β (°) | 80.824 (2) | nih.gov |
| γ (°) | 87.481 (2) | nih.gov |
| Volume (ų) | 1002.50 (6) | nih.gov |
Chiral Chromatography
As this compound is a chiral molecule, verifying its enantiomeric purity is paramount. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), are indispensable for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. For piperidine-based compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective. utas.edu.aucanberra.edu.au For instance, studies on related piperidine-2,6-dione drugs have demonstrated successful baseline separation using a Kromasil CHI-DMB chiral stationary phase with a mobile phase consisting of hexane and dioxane. nih.gov The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for optimizing the separation. nih.gov The recognition mechanism often relies on a combination of hydrogen bonding and π-π interactions between the analyte and the chiral stationary phase. nih.gov
Capillary Electrophoresis (CE): Chiral CE offers an alternative high-efficiency method for enantiomeric separation. wvu.edu In this technique, a chiral selector is typically added to the background electrolyte. wvu.edunih.gov This selector forms transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under the influence of an electric field. wvu.edu For compounds like this compound, cyclodextrins and their derivatives are common chiral selectors. The ability to modify the type and concentration of the chiral selector, as well as the pH of the buffer, provides significant flexibility in method development. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column (CSP) | Chiralpak IA (amylose tris-(3,5-dimethylphenylcarbamate)) | utas.edu.aucanberra.edu.au |
| Mobile Phase | Methyl-tert-butyl ether-THF (90:10, v/v) | utas.edu.au |
| Flow Rate | 1.0 mL/min | utas.edu.aucanberra.edu.au |
| Detection | UV at 254 nm | utas.edu.aucanberra.edu.au |
| Achieved Resolution (α) | 1.00–5.33 for various analogues | canberra.edu.au |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound. While routine FT-IR is common, detailed analysis and comparison with theoretical calculations elevate it to an advanced characterization method.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxymethyl group, likely broadened due to hydrogen bonding. researchgate.net The N-H stretching vibration of the lactam is expected to appear as a sharp peak around 3200-3100 cm⁻¹. A strong absorption band around 1650 cm⁻¹ is characteristic of the C=O (amide I) stretching vibration of the six-membered lactam ring. nih.gov C-H stretching vibrations of the piperidine ring methylene (B1212753) groups would be observed in the 3000-2850 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also a prominent feature in the Raman spectrum. The technique is particularly sensitive to the vibrations of the carbon skeleton, providing insights into the conformation of the piperidine ring. For a comprehensive analysis, experimental spectra can be compared with vibrational frequencies calculated using computational methods like Density Functional Theory (DFT). This allows for a precise assignment of each vibrational mode. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Reference |
|---|---|---|---|
| O-H Stretch | ~3400-3200 (broad) | Hydroxyl (-CH₂OH) | researchgate.net |
| N-H Stretch | ~3200-3100 (sharp) | Amide (-NH-) | researchgate.net |
| C-H Stretch | ~3000-2850 | Methylene (-CH₂-) | researchgate.net |
| C=O Stretch (Amide I) | ~1650 | Lactam (-C=O) | nih.gov |
| C-O Stretch | ~1050 | Primary Alcohol | nih.gov |
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the physical and chemical properties of a compound as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point and enthalpy of fusion of this compound with high precision. It can also reveal other solid-state transitions, such as polymorphism (the existence of multiple crystalline forms), which can have significant implications for the compound's physical properties. For example, the related compound 6-hydroxy-1,2-dihydropyridin-2-one has a reported melting point of 460–465 K (187-192 °C). nih.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis provides information on the thermal stability of the compound and its decomposition profile. For this compound, TGA would determine the temperature at which it begins to decompose and can indicate whether the decomposition occurs in single or multiple steps. This information is valuable for establishing safe handling and storage conditions.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (R)-6-(Hydroxymethyl)piperidin-2-one, and how do reaction conditions influence enantiomeric purity?
- Answer : The synthesis typically involves asymmetric transfer hydrogenation of imino acids or esters, as demonstrated in the preparation of structurally similar lactams (e.g., (R)-6-(2-naphthyl)piperidin-2-one). Critical parameters include:
- Catalyst selection : Chiral catalysts (e.g., Ru-based) are used to achieve high enantiomeric excess (e.g., 98% ee).
- Reaction temperature : Lower temperatures (0–25°C) minimize racemization.
- Solvent choice : Dichloromethane (CHCl) or methanol (MeOH) optimizes solubility and reaction kinetics.
Post-synthetic steps (e.g., desulfinylation) require HCl in EtO to remove protecting groups without degrading the hydroxymethyl substituent .
Q. How can spectroscopic methods distinguish this compound from its enantiomer or structural analogs?
- Answer : Key techniques include:
- Optical rotation : Specific rotation ([α]) values differentiate enantiomers (e.g., +46.0 vs. −44.0 for (R)- and (S)-6-(2-naphthyl)piperidin-2-one) .
- NMR spectroscopy : Distinct H and C chemical shifts (e.g., δ 4.71 ppm for stereospecific protons) and coupling constants (J-values) resolve stereochemistry.
- IR spectroscopy : Absorbance bands for carbonyl (C=O, ~1650–1680 cm) and hydroxyl (O–H, ~3260–3300 cm) groups confirm functional groups .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of this compound due to steric hindrance or competing side reactions?
- Answer :
- Substituent optimization : Replacing bulky groups (e.g., naphthyl with thienyl) reduces steric hindrance, as shown in analogous lactam syntheses (yield improved from 65% to 85%) .
- Protecting group selection : tert-Butylsulfinyl groups enhance regioselectivity during imino acid hydrogenation.
- Kinetic control : Stepwise addition of reagents (e.g., HCl in EtO) minimizes side reactions like over-oxidation .
Q. How do computational models predict the biological activity of this compound, and what experimental validation is required?
- Answer :
- Docking studies : Molecular dynamics simulations assess binding affinity to targets (e.g., enzymes or receptors) using software like AutoDock. Parameters include:
- Hydrogen bonding : Hydroxymethyl and carbonyl groups interact with catalytic residues.
- Lipophilicity : LogP values (~0.7–1.2) predict membrane permeability .
- In vitro validation : Enzyme inhibition assays (e.g., IC determination) and cellular uptake studies (e.g., fluorescence labeling) confirm predicted activity .
Q. What are the implications of contradictory solubility data for this compound in polar vs. nonpolar solvents?
- Answer : Contradictions arise from:
- Polymorphism : Different crystalline forms (e.g., hydrate vs. anhydrous) alter solubility.
- pH-dependent ionization : The hydroxymethyl group (pKa ~10–12) increases solubility in acidic media.
Resolution : Conduct differential scanning calorimetry (DSC) to identify polymorphs and measure solubility under controlled pH (e.g., phosphate buffer vs. hexane) .
Methodological Guidance
Q. What protocols ensure safe handling of this compound given its potential irritant properties?
- Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors (STOT SE 3 hazard classification).
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
